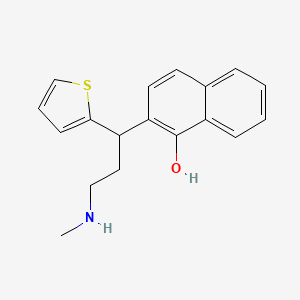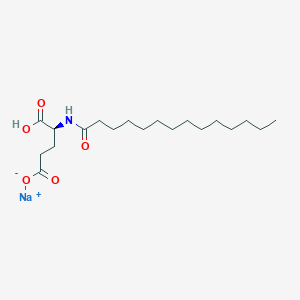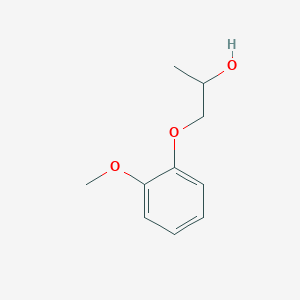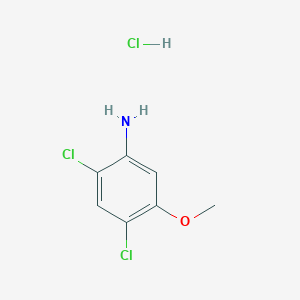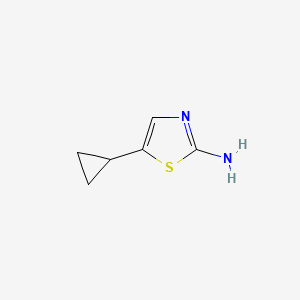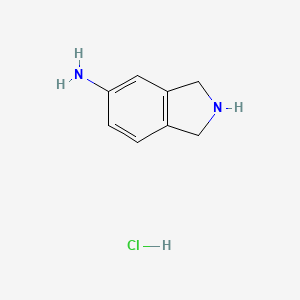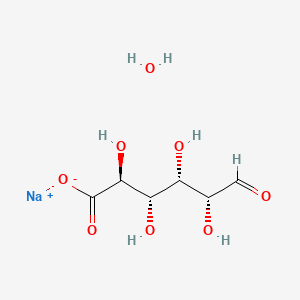
D-葡萄糖醛酸钠盐水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucuronic acid sodium salt hydrate, also known as Sodium D-glucuronate, is a carboxylic acid involved in glucuronidation . It is a strong chelating agent, chelating the anions of calcium, iron, aluminium, copper, and other heavy metals . It is used to rid the body of toxins or to aid in the delivery of drugs or hormones .
Molecular Structure Analysis
The molecular formula of D-Glucuronic acid sodium salt hydrate is C6H9NaO7 . The molecular weight is 234.14 g/mol . The InChI Key is FDXOVWIMYQPHRO-HWZSTGBWSA-M .Physical And Chemical Properties Analysis
D-Glucuronic acid sodium salt hydrate is a white powder . It has a melting point of 134-140 °C . It is soluble in water, with a solubility of 50 mg/mL .科学研究应用
葡萄糖醛酸化和解毒
合成间质液
多糖生物合成
总之,D-葡萄糖醛酸钠盐水合物具有多方面的应用,涵盖解毒、碳水化合物研究、细胞培养和生物合成研究。 其多功能性使其成为科学研究中宝贵的化合物 . 如需更多详细信息或其他应用,请随时提问!😊
作用机制
Target of Action
D-Glucuronic acid sodium salt hydrate primarily targets the body’s detoxification system. It plays a crucial role in the process of glucuronidation, a major pathway in the body’s biotransformation system .
Mode of Action
In the process of glucuronidation, D-Glucuronic acid sodium salt hydrate is linked to various molecules, including toxins and drugs, to enhance their solubility . This increased solubility allows for more efficient transport and elimination of these substances from the body .
Biochemical Pathways
D-Glucuronic acid sodium salt hydrate is involved in the glucuronidation pathway, a part of phase II drug metabolism. In this pathway, glucuronic acid is conjugated with a wide range of endogenous and exogenous substances, making them more water-soluble and easier to excrete .
Result of Action
The primary result of the action of D-Glucuronic acid sodium salt hydrate is the detoxification of various substances. By increasing the water solubility of these substances, it facilitates their elimination from the body, thus aiding in detoxification .
安全和危害
未来方向
D-Glucuronic acid sodium salt hydrate has wide applications in the field of medicine and industry . It is used to rid the body of toxins or to aid in the delivery of drugs or hormones . Future research may focus on improving the activities of enzymes to increase the production of D-Glucuronic acid .
生化分析
Biochemical Properties
D-Glucuronic acid sodium salt hydrate is involved in the process of glucuronidation, where it is linked to various molecules to enhance their solubility and facilitate their excretion. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to substrates like bilirubin, hormones, and drugs. The interaction between D-Glucuronic acid sodium salt hydrate and these enzymes is essential for the detoxification of endogenous and exogenous substances .
Cellular Effects
D-Glucuronic acid sodium salt hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the solubility of hydrophobic compounds, thereby facilitating their transport and excretion. This compound also plays a role in the synthesis of glycosaminoglycans, which are essential for maintaining the structural integrity of tissues .
Molecular Mechanism
At the molecular level, D-Glucuronic acid sodium salt hydrate exerts its effects through glucuronidation. This process involves the binding of D-Glucuronic acid sodium salt hydrate to substrates via glycosidic bonds, resulting in the formation of glucuronides. These glucuronides are more water-soluble and can be easily excreted from the body. The compound also interacts with various enzymes, including UDP-glucuronosyltransferases, to facilitate this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Glucuronic acid sodium salt hydrate can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions. Long-term studies have shown that D-Glucuronic acid sodium salt hydrate can have sustained effects on cellular function, particularly in enhancing the excretion of toxins and drugs .
Dosage Effects in Animal Models
The effects of D-Glucuronic acid sodium salt hydrate vary with different dosages in animal models. At low doses, the compound is effective in enhancing the excretion of toxins without causing adverse effects. At high doses, it may lead to toxicity and adverse effects such as liver damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
D-Glucuronic acid sodium salt hydrate is involved in several metabolic pathways, including the glucuronidation pathway. This pathway involves the conversion of hydrophobic compounds into more water-soluble glucuronides, which can be easily excreted. The compound interacts with enzymes such as UDP-glucuronosyltransferases and cofactors like UDP-glucuronic acid to facilitate this process .
Transport and Distribution
Within cells and tissues, D-Glucuronic acid sodium salt hydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s high water solubility allows it to be efficiently transported and distributed within the body .
Subcellular Localization
D-Glucuronic acid sodium salt hydrate is primarily localized in the cytoplasm, where it participates in glucuronidation reactions. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferases are located. The compound’s localization is essential for its function in enhancing the solubility and excretion of hydrophobic compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Glucuronic acid sodium salt hydrate involves the oxidation of D-glucose to D-glucuronic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The final step involves the addition of water to form the hydrate.", "Starting Materials": [ "D-glucose", "Sodium hydroxide", "Oxidizing agent (e.g. nitric acid, sodium chlorite)" ], "Reaction": [ "D-glucose is oxidized to D-glucuronic acid using an oxidizing agent such as nitric acid or sodium chlorite.", "The resulting D-glucuronic acid is neutralized with sodium hydroxide to form the sodium salt.", "Water is added to the sodium salt to form the hydrate." ] } | |
| 207300-70-7 | |
分子式 |
C6H11NaO8 |
分子量 |
234.14 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1 |
InChI 键 |
FDXOVWIMYQPHRO-HWZSTGBWSA-M |
手性 SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+] |
SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |
规范 SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


